molecular formula C12H14F2N2O B13209650 N-(3,5-Difluorophenyl)piperidine-2-carboxamide

N-(3,5-Difluorophenyl)piperidine-2-carboxamide

Cat. No.: B13209650
M. Wt: 240.25 g/mol
InChI Key: QGPTVOCPVYZWIW-UHFFFAOYSA-N
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Description

N-(3,5-Difluorophenyl)piperidine-2-carboxamide is a piperidine-derived carboxamide compound featuring a 3,5-difluorophenyl substituent. The 3,5-difluoro substitution on the phenyl ring enhances electronegativity and may improve binding affinity to hydrophobic pockets in biological targets, while the piperidine ring contributes to conformational flexibility and basicity. Molecular weight estimates for analogous compounds (e.g., N-(2,5-difluorophenyl)piperidine-2-carboxamide, MW 240.25 ) suggest this compound falls within a range suitable for drug-likeness (Lipinski’s Rule of Five compliance).

Properties

Molecular Formula

C12H14F2N2O

Molecular Weight

240.25 g/mol

IUPAC Name

N-(3,5-difluorophenyl)piperidine-2-carboxamide

InChI

InChI=1S/C12H14F2N2O/c13-8-5-9(14)7-10(6-8)16-12(17)11-3-1-2-4-15-11/h5-7,11,15H,1-4H2,(H,16,17)

InChI Key

QGPTVOCPVYZWIW-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C(=O)NC2=CC(=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

A. Direct Amide Coupling

The most common method involves activating piperidine-2-carboxylic acid for nucleophilic attack by 3,5-difluoroaniline:

  • Reagents : Piperidine-2-carboxylic acid, 3,5-difluoroaniline, coupling agents (e.g., EDCl/HOBt or HATU), base (e.g., DIPEA).
  • Conditions :
    • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
    • Temperature: 0–25°C
    • Reaction time: 12–24 hours.

Mechanism :

  • Activation of the carboxylic acid to a reactive intermediate (e.g., O-acylisourea with EDCl).
  • Nucleophilic substitution by the amine group of 3,5-difluoroaniline.

Yield : 65–78% after purification.

B. Acyl Chloride Route

Alternative pathway using piperidine-2-carbonyl chloride:

  • Steps :
    • Generate acyl chloride by treating piperidine-2-carboxylic acid with thionyl chloride (SOCl₂).
    • React with 3,5-difluoroaniline in anhydrous DCM with triethylamine (TEA) as base.

Advantages : Faster reaction (2–4 hours), higher yields (~85%).

Industrial-Scale Production

Industrial methods prioritize cost-efficiency and scalability:

  • Continuous Flow Synthesis :
    • Reactants are pumped through a tubular reactor with immobilized coupling agents.
    • Advantages: Reduced solvent use, consistent product quality.
  • Catalytic Optimization :
    • Use of Pd-based catalysts (e.g., Pd(PPh₃)₄) for side-reaction suppression in Boc-protected intermediates.

Key Industrial Parameters :

Parameter Academic Method Industrial Method
Reaction Scale 1–100 mmol 10–100 mol
Purification Column Chromatography Recrystallization
Typical Purity ≥95% ≥99%
Cost per Gram $120–$150 $20–$30

Reaction Optimization Strategies

  • Temperature Control :
    • Lower temperatures (0–10°C) minimize byproducts during acyl chloride formation.
  • Solvent Selection :
    • Polar aprotic solvents (e.g., DMF) improve amine reactivity but require post-reaction removal.
  • Catalyst Screening :
    • HATU outperforms EDCl in yield (78% vs. 65%) due to reduced racemization.

Purification and Characterization

  • Purification :
    • Academic : Silica gel chromatography (eluent: ethyl acetate/hexane 3:7).
    • Industrial : Recrystallization from ethanol/water (yield recovery: 90–92%).
  • Characterization :
    • NMR : Distinct peaks for piperidine protons (δ 1.5–3.2 ppm) and aromatic fluorine-coupled signals (δ 6.8–7.1 ppm).
    • Mass Spectrometry : Molecular ion peak at m/z 240.25 (C₁₂H₁₄F₂N₂O).

Data Summary

Property Value
Molecular Formula C₁₂H₁₄F₂N₂O
Molecular Weight 240.25 g/mol
CAS Number VC17701242
Melting Point 142–145°C (lit.)
Solubility DMSO: >50 mg/mL; Water: <1 mg/mL

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Difluorophenyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3,5-difluorophenyl)piperidine-2-carboxamide hydrochloride is a chemical compound with the molecular formula C12H14F2N2OHClC_{12}H_{14}F_2N_2O-HCl that has applications in scientific research, particularly in proteomics.

Scientific Research Applications

This compound hydrochloride is a versatile compound with applications spanning chemistry, biology, medicine, and industry. It can serve as a building block in synthesizing complex molecules, and it can be employed in studying enzyme inhibition and protein-ligand interactions. Moreover, it is investigated for potential therapeutic effects in treating various diseases and in the development of new materials and chemical processes.

This compound hydrochloride has potential biological activities, making it of interest in medicinal chemistry and pharmacology. It can interact with specific molecular targets, binding to enzymes or receptors, which inhibits their activity or modulates their function, leading to changes in cellular pathways and physiological responses. The presence of two fluorine atoms on the phenyl ring enhances its chemical stability and biological activity compared to similar compounds.

Anti-Cancer Properties

Research indicates that this compound hydrochloride may induce apoptosis in cancer cells and inhibit cell proliferation. It has demonstrated cytotoxic effects at micromolar concentrations in various cancer cell lines, including melanoma and pancreatic carcinoma models.

Structure-Activity Relationship (SAR)

Modifications on the piperidine ring significantly influence the biological activity of derivatives of this compound hydrochloride. The presence of electron-withdrawing groups like fluorine enhances the compound's potency against various cancer cell lines.

Mechanism of Action

The mechanism of action of N-(3,5-Difluorophenyl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Substituent Positions Halogen Type Molecular Weight Core Structure
N-(3,5-Difluorophenyl)piperidine-2-carboxamide 3,5-difluoro Fluorine ~240 (estimated) Piperidine
N-(2,5-Difluorophenyl)piperidine-2-carboxamide 2,5-difluoro Fluorine 240.25 Piperidine
N-(3,5-Dichlorophenyl)-2,4-diphenyl-5-pyrimidinecarboxamide 3,5-dichloro Chlorine 420.29 Pyrimidine

Core Structure and Functional Group Variations

  • Piperidine vs. Pyrimidine : Piperidine’s saturated ring allows for chair conformations, enhancing adaptability in binding pockets, whereas pyrimidine’s aromaticity (as in ) facilitates π-π stacking but limits flexibility.
  • Carboxamide vs. Carbothioamide: Compounds like N-[3,5-Difluorophenyl]pyridine-3-carbothioamide ( ) replace the oxygen in carboxamide with sulfur.

Pharmacological Implications

  • Patent Activity: The 3,5-difluoro motif appears in patented molecules (e.g., ), often paired with complex scaffolds (e.g., pyridinone or alanine esters) for kinase or protease inhibition. This suggests that this compound could serve as a precursor for prodrug development.
  • Size and Bioavailability : With a molecular weight ~240, the compound is smaller than the pyrimidine derivative (MW 420.29 ), favoring oral absorption and blood-brain barrier penetration.

Biological Activity

N-(3,5-Difluorophenyl)piperidine-2-carboxamide, a piperidine derivative, has garnered significant attention in medicinal chemistry due to its promising biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C₁₂H₁₄F₂N₂O·HCl
  • Molecular Weight : 276.71 g/mol

The compound features a piperidine ring substituted with a 3,5-difluorophenyl group and a carboxamide functional group. The presence of two fluorine atoms enhances its chemical stability and biological activity compared to similar compounds with fewer or no halogen substitutions.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it binds to enzymes or receptors, modulating their activity and influencing cellular signaling pathways related to cell proliferation and apoptosis. This modulation can lead to significant alterations in physiological responses, particularly in cancer cells.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound:

  • Inhibition of Cancer Cell Lines :
    • The compound has shown effectiveness against various cancer cell lines, including breast (MDA-MB-231), lung, and prostate cancers. In vitro studies demonstrate that it can inhibit cell growth and induce apoptosis in these cell lines .
  • Mechanistic Insights :
    • Preliminary findings suggest that the compound may affect microtubule dynamics and induce caspase activation, which are critical for apoptosis. For instance, it has been shown to enhance caspase-3 activity significantly at certain concentrations .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar piperidine derivatives is presented below:

Compound NameMolecular FormulaUnique Features
N-(3-fluorophenyl)piperidine-2-carboxamideC₁₂H₁₃FN₂O·HClSingle fluorine substitution
N-(4-fluorophenyl)piperidine-2-carboxamideC₁₂H₁₃FN₂O·HClDifferent position of fluorine
Piperidine-2-carboxamideC₆H₁₂N₂OLacks fluorinated substituents
N-(3-chlorophenyl)piperidine-2-carboxamideC₁₂H₁₃ClN₂O·HClChlorine instead of fluorine

The dual fluorine substitutions on the phenyl ring of this compound are believed to enhance its biological activity compared to compounds with single or no halogen substitutions.

Case Studies and Research Findings

Several key studies highlight the biological activities of this compound:

  • Antitumor Studies :
    • A study demonstrated that this compound significantly inhibited the proliferation of MDA-MB-231 cells at concentrations as low as 1 μM, indicating its potential as an effective anticancer agent .
  • Mechanistic Studies :
    • Research focusing on its mechanism revealed that the compound disrupts microtubule assembly at concentrations around 20 μM, suggesting a role as a microtubule-destabilizing agent .
  • Structure–Activity Relationship (SAR) :
    • Investigations into SAR have shown that modifications in the piperidine structure can affect binding affinity and biological activity. The presence of fluorine atoms has been linked to improved potency against cancer cell lines .

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